4-(Pyridin-3-yloxy)butanoic acid

Beschreibung

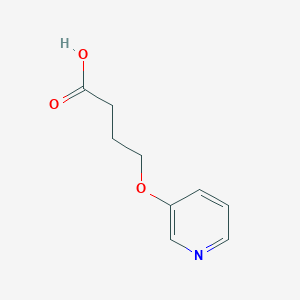

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-3-yloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)4-2-6-13-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVLUVEWFOEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ether Linkage: Connecting Pyridine and Butanoic Acid

Conceptual Framework for Investigating Ether-Linked Pyridine-Butanoic Acid Systems

The decision to link a pyridine (B92270) ring and a butanoic acid moiety via an ether bond is a deliberate design choice in medicinal chemistry. The ether linkage is generally more stable to metabolic degradation than an ester or amide linkage, which can lead to improved in vivo stability and a longer duration of action for a potential drug molecule.

From a structural standpoint, the ether bond introduces a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements. This flexibility can be advantageous for binding to the active site of a protein. The oxygen atom of the ether can also participate in hydrogen bonding, further contributing to the molecule's interaction with biological targets.

The investigation of ether-linked pyridine-butanoic acid systems is conceptually rooted in the principle of molecular hybridization, where two or more pharmacophoric fragments are combined to create a new molecule with potentially enhanced or novel properties. The pyridine provides a key recognition element for biological targets, the butanoic acid offers a handle for modulating solubility and engaging in specific interactions, and the ether linkage provides a stable and flexible connection. This conceptual framework drives the exploration of compounds like 4-(Pyridin-3-yloxy)butanoic acid in the quest for new and improved functional molecules.

While extensive research on the specific compound this compound is not yet widely published, the foundational principles of its constituent parts strongly suggest its potential as a valuable scaffold in chemical research. The combination of the well-established pharmacological relevance of the pyridine ring, the diverse functionality of butanoic acid derivatives, and the strategic use of a stable ether linkage provides a compelling rationale for its further investigation.

Sophisticated Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon and proton framework.

One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Analysis

The ¹H NMR spectrum of 4-(Pyridin-3-yloxy)butanoic acid is expected to reveal distinct signals for the protons of the pyridine (B92270) ring and the butanoic acid chain. The aromatic protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine ring. The protons of the butanoic acid moiety will be observed in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) are expected to be the most downfield of the aliphatic protons, likely in the range of 4.0-4.5 ppm. The other two methylene groups will show complex splitting patterns due to spin-spin coupling. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum should display nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm), with their exact shifts influenced by the position relative to the nitrogen atom and the ether linkage. The aliphatic carbons of the butanoic acid chain will appear in the upfield region (20-70 ppm).

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predicted based on known chemical shift values and data from analogous structures.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2' (Pyridine) | ~8.3 (d) | ~145 |

| H-4' (Pyridine) | ~7.4 (dd) | ~125 |

| H-5' (Pyridine) | ~7.3 (m) | ~124 |

| H-6' (Pyridine) | ~8.2 (d) | ~142 |

| O-CH₂ (Butanoic) | ~4.2 (t) | ~67 |

| -CH₂- (Butanoic) | ~2.1 (p) | ~24 |

| -CH₂-COOH (Butanoic) | ~2.5 (t) | ~30 |

| -COOH | ~12.0 (br s) | ~175 |

| C-3' (Pyridine) | - | ~155 |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY correlations are expected between the adjacent protons on the pyridine ring, confirming their relative positions. Similarly, correlations between the methylene protons of the butanoic acid chain will establish the connectivity of this aliphatic fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.2 ppm will show a cross-peak with the carbon signal at ~67 ppm, confirming the assignment of the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the O-CH₂ protons and the C-3' carbon of the pyridine ring, which would definitively establish the ether linkage. Correlations between the aliphatic protons and the carbonyl carbon will confirm the structure of the butanoic acid chain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. A strong, sharp absorption band around 1700-1750 cm⁻¹ is expected for the C=O stretching vibration of the carboxylic acid. The C-O stretching vibration of the ether linkage should appear in the region of 1260-1000 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region. For comparison, the IR spectrum of the analogous compound 4-(Quinolin-8-yloxy)butanoic acid shows characteristic peaks at 2929, 2361, 1726, and 1511 cm⁻¹ researchgate.net.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching vibrations of the pyridine ring would be expected to be prominent in the Raman spectrum. The C-O-C symmetric stretch of the ether linkage may also be observable. The C=O stretching vibration will also be present, although it is often weaker in Raman than in FTIR.

Predicted Vibrational Frequencies for this compound (Note: The following data is predicted based on typical functional group frequencies.)

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | Weak |

| C-H stretch (Aromatic) | 3100-3000 | Strong |

| C-H stretch (Aliphatic) | 3000-2850 | Strong |

| C=O stretch (Carboxylic acid) | 1750-1700 | Moderate |

| C=C, C=N stretch (Pyridine) | 1600-1450 | Strong |

| C-O stretch (Ether) | 1260-1000 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₁₁NO₃), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 182.0761.

In addition to the exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. Expected fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the butanoic acid chain. Analysis of the m/z values of the fragment ions can be used to piece together the molecular structure and confirm the identity of the compound.

Predicted HRMS Data for this compound

| Ion | Formula | Predicted Exact Mass |

| [M+H]⁺ | C₉H₁₂NO₃⁺ | 182.0761 |

| [M+Na]⁺ | C₉H₁₁NNaO₃⁺ | 204.0580 |

| [M-H]⁻ | C₉H₁₀NO₃⁻ | 180.0615 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties

Currently, specific experimental data on the UV-Vis absorption and fluorescence properties of this compound are not available in the public domain. Spectroscopic analysis of analogous compounds can, however, provide a hypothetical basis for its electronic behavior. For instance, a related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, exhibits well-defined absorptions in the ultraviolet region, which are attributed to n-π* and π-π* electronic transitions associated with its carbonyl and phenyl groups. semanticscholar.org It is plausible that this compound would also display characteristic absorptions related to the pyridine ring and the carboxylic acid moiety.

Future research into the photophysical properties of this compound would be invaluable. Such studies would involve dissolving the compound in various solvents to record its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorbance (λmax), and calculating the corresponding molar absorptivity (ε). Furthermore, fluorescence spectroscopy could reveal information about the compound's emissive properties, including its excitation and emission spectra, quantum yield, and fluorescence lifetime.

X-ray Crystallography for Precise Solid-State Molecular Architecture Elucidation

A definitive determination of the three-dimensional structure of this compound in the solid state would be achieved through single-crystal X-ray diffraction analysis. While a crystal structure for the specific title compound is not currently reported, the crystallographic data for structurally similar molecules offer insights into the potential packing and intermolecular interactions.

For example, the crystal structure of 4-(Quinolin-8-yloxy)butanoic acid, a related ether, reveals a monoclinic crystal system with the space group P21/n. researchgate.net In this structure, molecules are linked into infinite chains via intermolecular O—H⋯N hydrogen bonds. researchgate.net Similarly, the analysis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid shows a monoclinic crystal system (P21/n) where strong N-H···O and O-H···N hydrogen bonds, along with C-H···O interactions, create a three-dimensional supramolecular network. researchgate.net

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. While specific, in-depth computational studies on 4-(Pyridin-3-yloxy)butanoic acid are not extensively detailed in publicly available literature, the established methodologies of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) provide a robust framework for such analysis.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting the ground-state properties of molecules. For a molecule like this compound, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-31+G(d), would yield critical insights into its stability and reactivity.

Key properties that would be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Electron Density and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this molecule, the carboxylic acid proton would be an electron-poor site, while the pyridine (B92270) nitrogen and carbonyl oxygen would be electron-rich centers.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

A hypothetical DFT analysis would likely show the HOMO orbital localized around the electron-rich pyridine ring and ether oxygen, while the LUMO would be centered on the carboxylic acid group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Phenomena

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is the preferred computational method. TDDFT is used to calculate the properties of a molecule in its excited states. This allows for the prediction of its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. While specific TDDFT studies on this compound are not found in the searched literature, the methodology would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions within the pyridine ring).

Molecular Geometry Optimization and Conformer Analysis

The three-dimensional structure of this compound is critical to its function and interactions. The definitive solid-state structure has been determined by single-crystal X-ray diffraction. This experimental technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline state.

In the solid state, the butanoic acid chain adopts a specific conformation, and the molecule exists as a zwitterion. The geometry is defined by the spatial relationship between the pyridine ring and the carboxylate group.

Computational geometry optimization would complement this experimental data by exploring the molecule's conformational landscape in the gas phase or in solution. Such an analysis would identify various possible conformers (rotational isomers) and calculate their relative energies to determine the most stable, lowest-energy structure. For the flexible butanoic acid chain, multiple low-energy conformers may exist.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.385(3) |

| b (Å) | 5.0970(15) |

| c (Å) | 16.035(5) |

| β (°) | 108.43(3) |

Data sourced from single-crystal X-ray diffraction studies.

Intermolecular Interaction Analysis

The way molecules of this compound interact with each other dictates its macroscopic properties, such as melting point and solubility. These interactions are primarily non-covalent.

Hydrogen Bonding Networks within Molecular Assemblies

The most significant intermolecular interaction in this compound is hydrogen bonding. The crystal structure reveals that the molecule exists as a zwitterion where the carboxylic acid proton has transferred to the pyridine nitrogen. This results in a pyridinium cation and a carboxylate anion within the same molecule.

This zwitterionic nature facilitates a robust hydrogen-bonding network. The pyridinium N⁺-H group acts as a hydrogen bond donor, while the carboxylate oxygen atoms act as strong acceptors. In the crystal lattice, these hydrogen bonds link the molecules together, forming an extensive three-dimensional supramolecular architecture. This is a common structural motif for molecules containing both a carboxylic acid and a basic nitrogen atom like pyridine.

Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, other non-covalent forces contribute to the stability of the molecular assembly. Pi-stacking is an attractive interaction that can occur between aromatic rings. In the crystal structure of this compound, the pyridine rings of adjacent molecules may engage in such interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and preferred shapes in different environments.

For this compound, MD simulations can elucidate the dynamic behavior of the flexible butanoic acid chain relative to the more rigid pyridyloxy moiety. Key areas of investigation include:

Torsional Flexibility: The simulations can map the potential energy surface associated with the rotation around the key single bonds, particularly the C-O ether linkages and the C-C bonds within the butanoic acid chain. This helps identify low-energy conformers and the energy barriers between them.

Solvent Effects: By performing simulations in an explicit solvent environment (e.g., a box of water molecules), it is possible to understand how interactions with the solvent influence the molecule's conformation. The polar carboxylic acid group and the pyridine nitrogen are expected to form hydrogen bonds with water, which would significantly affect the molecule's folded or extended states.

Intramolecular Interactions: MD can identify potential non-covalent interactions within the molecule, such as hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, which could lead to more compact, cyclic conformations.

These simulations provide a microscopic perspective on the molecule's structural dynamics, which is crucial for understanding its interactions with biological targets or other chemical species. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a predictive model, QSAR can guide the design of new, more potent analogues, optimizing a lead scaffold like this compound.

The development of a QSAR model for this scaffold would involve several key steps:

Data Set Assembly: A series of derivatives of this compound would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be experimentally measured. This set would be divided into a training set for model building and a test set for validation. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov The predictive power of the model is rigorously assessed using the test set and statistical metrics such as the correlation coefficient (R²) and the cross-validated R² (q²).

A successful QSAR model can identify which structural features are critical for activity. For instance, a model might reveal that increasing the electron-withdrawing character of a substituent on the pyridine ring enhances activity, thereby guiding the synthesis of new, potentially more effective compounds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is central to many chemical reactions. youtube.com

The HOMO is the orbital containing the most energetic electrons and therefore acts as the electron donor in a reaction, characteristic of a nucleophile. The LUMO is the lowest-energy empty orbital and acts as the electron acceptor, characteristic of an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

For this compound, computational calculations would likely show:

HOMO: The electron density of the HOMO is expected to be concentrated on the electron-rich regions of the molecule, primarily the pyridyl ring and the ether oxygen atom, which have available lone pairs of electrons.

LUMO: The LUMO density is anticipated to be distributed over the electron-deficient pyridine ring, which can accept electron density.

The HOMO-LUMO energy gap provides insight into the molecule's electronic stability and susceptibility to electronic excitation. mdpi.com

Table 1: Hypothetical Frontier Orbital Energies for this compound Calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.52 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.33 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and are derived from conceptual Density Functional Theory (DFT). scispace.com

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors help to quantify the reactive nature of this compound.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound Derived from the HOMO and LUMO energies in Table 1.

| Descriptor | Value | Interpretation |

| Ionization Potential (I) | 6.85 eV | Energy needed to remove an electron from the molecule. |

| Electron Affinity (A) | 1.52 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.185 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | 2.665 | Resistance to deformation of electron cloud; indicates high stability. researchgate.net |

| Chemical Softness (S) | 0.375 | Propensity to undergo chemical reactions. |

| Electrophilicity Index (ω) | 3.28 eV | Capacity to accept electrons. |

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the total charge distribution (from electrons and nuclei) on the van der Waals surface of a molecule. It is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are key to understanding intermolecular interactions. walisongo.ac.id

On an ESP map, regions of negative potential are colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a relative deficiency of electrons. Neutral regions are typically colored green or yellow. researchgate.net

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the most electronegative atoms: the pyridine nitrogen, the ether oxygen, and particularly the carbonyl oxygen of the carboxylic acid group. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms, especially the acidic proton of the carboxyl group, making it a primary site for nucleophilic attack and a hydrogen bond donor. The hydrogen atoms attached to the pyridine ring would also exhibit a positive potential.

The ESP map provides a clear, intuitive picture of where the molecule is most likely to interact with other polar molecules, ions, or receptor sites. proteopedia.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This analysis provides a detailed picture of the Lewis-like chemical bonding structure and allows for the quantitative investigation of electron delocalization and hyperconjugative interactions.

For this compound, NBO analysis can reveal:

Bonding and Hybridization: It confirms the nature of the bonds (e.g., σ vs. π) and calculates the hybridization of atomic orbitals contributing to these bonds.

Charge Distribution: NBO provides a "natural" atomic charge distribution, which is often considered more reliable than other methods like Mulliken population analysis. researchgate.net

Donor-Acceptor Interactions: A key feature of NBO analysis is its ability to quantify the stabilization energy (E(2)) associated with delocalization from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an antibonding orbital). For instance, it can quantify the delocalization of the lone pairs on the ether oxygen into the π* antibonding orbitals of the pyridine ring, providing insight into the electronic communication between the two parts of the molecule.

Significant donor-acceptor interactions indicate a departure from a simple, idealized Lewis structure and highlight the importance of electron delocalization in stabilizing the molecule. wisc.edu

Strategic Applications in Chemical Synthesis and Materials Science

Role as a Semirigid Ligand in Coordination Chemistry

In the field of coordination chemistry, ligands are the fundamental building blocks that dictate the structure and, consequently, the properties of metal-containing complexes. 4-(Pyridin-3-yloxy)butanoic acid acts as a semirigid ligand, where the pyridine (B92270) head offers a defined coordination vector while the butoxy chain provides conformational flexibility. This combination of rigidity and flexibility is highly desirable for the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen atom serves as a classic N-donor site, while the carboxylate group provides a versatile O-donor site, capable of various binding modes (monodentate, bidentate chelate, bidentate bridging).

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The design and synthesis of MOFs with specific topologies and properties is a major focus of materials chemistry. While direct synthesis of MOFs using this compound is not extensively documented, its structural motifs are analogous to ligands known to produce diverse and functional frameworks.

The utility of pyridine-carboxylate ligands in MOF synthesis is well-established. For instance, ligands like pyridine-3,5-dicarboxylic acid and 3-nitro-4-(pyridin-4-yl)benzoic acid have been successfully used to build novel MOFs with varying dimensionalities and topologies. rsc.orgnih.gov The design principle involves the reaction of the ligand with metal salts under solvothermal conditions. The specific geometry of the ligand, in this case, the 120° angle of the 3-substituted pyridine nitrogen and the flexible carboxylate tail, can direct the assembly of predictable and often complex network structures. The flexibility of the butoxy spacer in this compound could allow for the formation of interpenetrated or dynamically responsive frameworks that are inaccessible with purely rigid ligands. nih.gov These materials often exhibit permanent porosity, making them candidates for applications in gas storage and separation. nih.gov

Table 1: Potential Coordination Modes of this compound in MOF Construction

| Coordination Site | Binding Mode | Potential Outcome in Framework |

|---|---|---|

| Pyridine Nitrogen | Terminal N-donor | Acts as a node terminator or directs network growth in a specific vector. |

| Carboxylate Group | Monodentate O-donor | Connects to a single metal center, leaving one oxygen free. |

| Carboxylate Group | Bidentate Chelating | Binds to a single metal center, forming a stable chelate ring. |

| Carboxylate Group | Bidentate Bridging | Links two different metal centers, propagating the network structure. |

Characterizing the binding of ligands to metal centers is crucial for understanding the resulting complex's stability, reactivity, and physical properties. For this compound, the primary binding sites are the pyridine nitrogen and the two oxygen atoms of the carboxylate group. In a typical scenario, the deprotonated carboxylate and the pyridine nitrogen can coordinate to a metal ion. The flexible chain allows the ligand to adopt a conformation that can either lead to the formation of a stable chelate ring with a single metal center or bridge two adjacent metal centers to build larger assemblies.

The formation of binuclear clusters, where two metal ions are linked by multiple carboxylate bridges, is a common structural motif in MOFs and can influence the material's magnetic and catalytic properties. nih.gov The presence of the ether oxygen in the linker chain is less likely to participate in primary coordination due to its lower basicity compared to the carboxylate and pyridine sites, but it can influence the ligand's conformation and participate in weaker secondary interactions like hydrogen bonding.

Building Block for Advanced Organic Scaffolds

A scaffold in medicinal and materials chemistry refers to a core molecular structure to which various functional groups can be attached. This compound is an exemplary scaffold, containing a privileged heterocyclic structure (pyridine) and multiple points for chemical modification.

Scaffold hopping is a powerful strategy in drug discovery that involves modifying the core structure of a known active compound to find new chemotypes with improved properties, such as enhanced activity, better solubility, or novel intellectual property. researchgate.netunica.it this compound serves as an ideal starting point for such explorations. Its "aryloxy-alkanoic acid" motif is a common feature in bioactive molecules.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting material. The scaffold of this compound offers several handles for diversification:

The Carboxylic Acid: Can be converted into a wide range of functional groups, including esters, amides, and ketones, or used to couple other molecules.

The Pyridine Ring: Can undergo electrophilic substitution (if activated) or be modified through N-oxidation or quaternization.

The Ether Linkage: While robust, synthetic variations could replace the ether with thioether, amine, or other linking groups.

This multi-directional approach allows for the rapid generation of a library of related but structurally distinct compounds, increasing the probability of identifying molecules with desired biological or material properties. nih.gov

Table 2: Diversification Points of the this compound Scaffold

| Modification Site | Chemical Transformation | Resulting Functionality |

|---|---|---|

| Carboxylic Acid | Amide Coupling | Amides |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Reduction | Primary Alcohol |

| Pyridine Ring | Substitution (e.g., Halogenation) | Functionalized Pyridines |

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is a well-known privileged structure, found in numerous approved drugs. By using this compound as a precursor, chemists can build libraries of compounds that are inherently biased towards biological relevance. The butanoic acid side chain provides a non-covalent tethering point and a means to explore the surrounding space of a protein's binding pocket, while the pyridine core anchors the molecule to key interaction points. This strategy is more efficient than random screening, as it focuses synthetic efforts on chemical spaces that are rich in biological activity.

Components in Functional Materials Development

Beyond discrete molecules and crystalline frameworks, this compound can be incorporated as a key component in the development of functional bulk materials. Its bifunctional nature makes it an excellent candidate for modifying polymer surfaces or creating new materials with tailored properties.

A notable analogue is the "Backbone Amide Linker" (BAL), 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, which is used extensively in solid-phase peptide synthesis (SPPS). mdpi.com The BAL linker is attached to a polymer resin via its carboxylic acid. The aldehyde group on the aromatic ring then serves as an anchor point for the first amino acid. In a similar fashion, this compound could be immobilized on a solid support. The tethered molecule would present a surface of pyridine rings, which could be used to chelate metals for heterogeneous catalysis, act as a solid-phase base, or serve as a binding site for purification applications. This transforms a simple organic molecule into a functional component of a macroscopic material.

Integration into Responsive Polymeric Systems

There are no available studies detailing the incorporation of this compound as a monomer or functional side group in the development of responsive polymeric systems. Consequently, no data exists on how its presence would influence polymer properties such as lower critical solution temperature (LCST), pH-sensitivity, or metal-ion coordination-based responses.

Future Perspectives and Emerging Research Trajectories

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridinyloxy alkanoic acids traditionally relies on established methods like the Williamson ether synthesis. However, the future of organic synthesis is increasingly focused on sustainability and efficiency. Novel routes are being explored that minimize waste, reduce energy consumption, and utilize greener solvents and catalysts. rsc.org

Emerging strategies applicable to the synthesis of 4-(Pyridin-3-yloxy)butanoic acid include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increasing energy efficiency and throughput.

Biocatalysis: The use of enzymes to catalyze the formation of the ether linkage or other synthetic steps offers a highly selective and environmentally benign alternative to traditional chemical catalysts.

A comparative look at traditional versus emerging sustainable methods highlights the potential for significant improvements in the synthesis of this class of compounds.

| Parameter | Traditional Method (e.g., Williamson Ether Synthesis) | Potential Sustainable Route (e.g., Flow Chemistry/Biocatalysis) |

| Solvent | Often high-boiling point polar aprotic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., ionic liquids, supercritical CO2, water) or solvent-free conditions |

| Energy Input | Prolonged heating, often for several hours | Reduced reaction times via microwave irradiation; lower temperature requirements with highly active catalysts |

| Waste Generation | Stoichiometric use of bases, generation of salt byproducts | Catalytic amounts of reagents, potential for catalyst recycling, higher atom economy |

| Selectivity | Potential for side reactions (e.g., N-alkylation of the pyridine (B92270) ring) | High selectivity offered by enzymatic catalysts or optimized flow conditions |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

For a scaffold like this compound, AI can accelerate discovery in several ways: arxiv.org

Generative Models: AI algorithms can be trained on vast chemical databases to design new analogs. acs.orgnih.gov These models can "decorate" the core scaffold by suggesting modifications to the pyridine ring or the butanoic acid chain to enhance a desired property, such as binding affinity to a biological target or a specific material characteristic. arxiv.org

Predictive Modeling: ML models can predict the properties of hypothetical molecules, including their bioactivity, toxicity, or material performance, without the need for initial synthesis. nih.govyoutube.com This allows researchers to prioritize the most promising candidates for experimental validation. rsc.org

Multi-Objective Optimization: AI can simultaneously optimize a molecule for several properties, navigating the complex trade-offs between, for example, potency and synthetic accessibility. technologynetworks.com

A hypothetical workflow for using AI to design new analogs of this compound might involve screening for potential inhibitors of a specific enzyme.

| AI-Generated Analog | Modification | Predicted Property (e.g., IC50) | Synthetic Accessibility Score |

| 4-((2-chloropyridin-3-yl)oxy)butanoic acid | Chlorine at C2 of pyridine | 50 nM | High |

| 4-((5-fluoropyridin-3-yl)oxy)butanoic acid | Fluorine at C5 of pyridine | 120 nM | High |

| 4-(Pyridin-3-yloxy)pentanoic acid | Methyl group on acid chain | 500 nM | Medium |

| 4-((2-aminopyridin-3-yl)oxy)butanoic acid | Amino group at C2 of pyridine | 85 nM | Medium-Low |

Exploration of Advanced Catalytic Cycles for Functionalization

While AI can design novel molecules, their practical synthesis depends on the availability of robust chemical reactions. Direct C–H functionalization has emerged as a powerful strategy in organic chemistry, allowing for the modification of a molecule's core structure without lengthy de novo synthesis. rsc.org The pyridine ring, while important, is often challenging to functionalize selectively due to its electron-deficient nature and the coordinating ability of the nitrogen atom. rsc.orgnih.gov

Future research will focus on developing advanced catalytic cycles to precisely modify the this compound scaffold. Key research trajectories include:

Meta-Selective C-H Functionalization: The ether linkage at the 3-position directs functionalization to the ortho (2- and 4-) and para (6-) positions. Developing catalysts that can selectively functionalize the electronically disfavored meta-positions (C5) would open up new avenues for structural diversification. nankai.edu.cn Recent work using organoboron catalysts to temporarily dearomatize the pyridine ring has shown promise in achieving this challenging transformation. nankai.edu.cn

Transition-Metal and Rare-Earth Metal Catalysis: Catalysts based on rhodium, iridium, palladium, and scandium are being developed to enable a wide range of C-H functionalizations, including alkylations, arylations, and borylations on the pyridine ring. nih.govbeilstein-journals.orgacs.org These methods could be applied to install new functional groups onto the pyridine core of the target molecule.

Photoredox Catalysis: Using light to drive chemical reactions, photoredox catalysis offers mild and efficient conditions for C-H functionalization, which is compatible with a wide range of functional groups.

| Catalytic System | Target Position on Pyridine Ring | Potential Functional Group | Significance |

| Organoboron Catalysis nankai.edu.cn | C5 (meta) | Alkyl, Aryl | Accesses previously difficult-to-make isomers |

| Rhodium/Iridium Pincer Complexes acs.org | C2 (ortho) | Boryl, Silyl | Installs versatile handles for further cross-coupling reactions |

| Palladium Catalysis beilstein-journals.org | C4 (para) | Aryl, Alkenyl | Creates extended conjugated systems for materials applications |

| Rare-Earth Metal Complexes nih.gov | C2 (ortho) | Aminoalkyl | Introduces new side chains for biological screening |

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The unique properties of the pyridine moiety make it a valuable component in functional materials. nih.govresearchgate.net The this compound structure possesses both a polar, aromatic heterocycle and a flexible carboxylic acid, making it a promising candidate for interdisciplinary research at the nexus of organic chemistry and materials science.

Emerging applications could include:

Polymer Science: The carboxylic acid group allows the molecule to act as a monomer. Polymerization could lead to novel polyesters or polyamides containing pyridine units in the backbone, potentially creating materials with tailored thermal, mechanical, or ion-coordinating properties. Pyridine-grafted polymers are already being explored for various applications. researchgate.net

Organic Electronics: Pyridine derivatives are used in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The ability to tune the electronic properties of the this compound scaffold through the catalytic methods described above could lead to new materials for sensors or optoelectronic applications. rsc.org

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group are both excellent ligands for coordinating to metal ions. This makes the molecule a potentially valuable building block (or "linker") for the construction of MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pyridin-3-yloxy)butanoic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution between pyridin-3-ol and a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid). Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) significantly impact reaction efficiency. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are typically employed to minimize side reactions .

- Optimization : Kinetic studies suggest that steric hindrance from substituents on the pyridine ring may require longer reaction times or higher temperatures. Purification via recrystallization or column chromatography (using silica gel and a polar solvent system) is critical for isolating the product in >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H NMR confirms the pyridinyloxy linkage (δ 8.3–8.5 ppm for aromatic protons) and the butanoic acid chain (δ 2.4–2.6 ppm for CH₂ adjacent to the carbonyl).

- FT-IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 196.0974) validates molecular formula (C₉H₁₁NO₃) .

- Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Storage : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Degradation products (e.g., oxidized pyridine derivatives) can form under prolonged exposure to light or moisture .

- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) is recommended to assess purity over time .

Advanced Research Questions

Q. How does the structure of this compound influence its activity in enzymatic systems, such as AtGH3.15?

- Structure-Activity Relationship (SAR) : The pyridinyloxy moiety enhances substrate recognition by enzymes like AtGH3.15, which conjugate amino acids to phenoxyalkanoic acids. Kinetic assays (e.g., Michaelis-Menten analysis) reveal that electron-withdrawing groups on the pyridine ring (e.g., Cl, CF₃) reduce catalytic efficiency (kcat/Km) by altering electron density .

- Key Data :

| Substituent | kcat (s⁻¹) | Km (μM) |

|---|---|---|

| H (parent) | 0.45 ± 0.03 | 120 ± 15 |

| 2-Cl | 0.32 ± 0.02 | 180 ± 20 |

| 3-CF₃ | 0.18 ± 0.01 | 250 ± 30 |

| Table adapted from enzymatic assays in . |

Q. What crystallographic data are available for derivatives of this compound, and how can this inform drug design?

- Structural Insights : Single-crystal X-ray diffraction of analogs (e.g., 4-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid) reveals planar pyridine rings and hydrogen-bonded carboxylic acid dimers. These interactions stabilize the crystal lattice and suggest potential pharmacophore motifs for targeting enzymes or receptors .

- Applications : Computational modeling (e.g., DFT calculations) based on crystallographic data can predict binding affinities to biological targets, such as kinases or GPCRs .

Q. How can metabolic pathways of this compound be tracked in in vitro systems?

- Methodology : Radiolabeled (¹⁴C) or stable isotope (¹³C) tracing in hepatocyte cultures, coupled with LC-MS/MS, identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Key metabolites include hydroxylated pyridine derivatives and conjugated butanoic acid adducts .

- Challenges : Differentiating between enzymatic and non-enzymatic degradation requires control experiments with heat-inactivated enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.